Meldonium phosphate
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Overview
Description
Meldonium phosphate, also known as 3-(2,2,2-trimethylhydrazinium) propionate phosphate, is a pharmacological agent initially developed in the 1970s by the Latvian Institute of Organic Synthesis. It is primarily known for its cardioprotective and anti-ischemic properties. This compound has gained attention for its potential neuroprotective effects and its controversial use as a performance-enhancing substance in sports .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meldonium phosphate can be synthesized through the reaction of meldonium with phosphoric acid. The general procedure involves dissolving meldonium in water or another suitable solvent, followed by the addition of an equimolar quantity of phosphoric acid. The mixture is stirred at a temperature range of 20 to 50°C until the corresponding salt is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process may also include purification steps such as crystallization and filtration to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Meldonium phosphate undergoes various chemical reactions, including:
Oxidation: Meldonium can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Meldonium phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular metabolism and mitochondrial function.
Medicine: Investigated for its cardioprotective, neuroprotective, and anti-ischemic properties. .
Industry: Utilized in the development of pharmaceuticals and as a performance-enhancing agent in sports.
Mechanism of Action
Meldonium phosphate exerts its effects by inhibiting the biosynthesis of carnitine, a compound involved in fatty acid oxidation. By inhibiting gamma-butyrobetaine hydroxylase, meldonium reduces the transport of long-chain fatty acids into mitochondria, thereby shifting energy metabolism from fatty acid oxidation to glucose oxidation. This shift helps to protect cells from ischemic damage and improve energy production under hypoxic conditions .
Comparison with Similar Compounds
Similar Compounds
Carnitine: A naturally occurring compound involved in fatty acid metabolism.
Gamma-butyrobetaine: A precursor to carnitine.
Edaravone: A neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis.
Uniqueness of Meldonium Phosphate
This compound is unique in its dual role as a cardioprotective and neuroprotective agent. Unlike carnitine, which promotes fatty acid oxidation, meldonium inhibits this process, making it beneficial in conditions where reducing fatty acid oxidation is advantageous. Additionally, meldonium’s ability to enhance glucose metabolism and protect mitochondrial function sets it apart from other similar compounds .
Properties
CAS No. |
839675-63-7 |
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Molecular Formula |
C6H17N2O6P |
Molecular Weight |
244.18 g/mol |
IUPAC Name |
(2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
JMGQRZWIKKHUNB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)O.OP(=O)(O)[O-] |
Origin of Product |
United States |
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